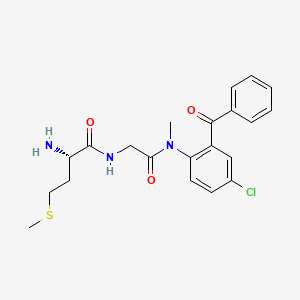
Glycinamide, L-methionyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycinamide, L-methionyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl- is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of glycinamide, methionyl, benzoyl, and chlorophenyl groups, which contribute to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, L-methionyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl- typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis may include protecting agents, coupling reagents like EDCI or DCC, and solvents such as DMF or DCM. Reaction conditions often involve controlled temperatures, pH adjustments, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and implementing purification techniques such as crystallization or chromatography. Quality control measures would be essential to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycinamide, L-methionyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of methionyl groups to sulfoxides or sulfones.
Reduction: Reduction reactions could target the benzoyl group, potentially converting it to a benzyl alcohol.
Substitution: The chlorophenyl group may undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methionyl group could yield methionine sulfoxide, while reduction of the benzoyl group could produce benzyl alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: The compound may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways.
Medicine: Potential therapeutic applications could include acting as a drug candidate for targeting specific diseases or conditions.
Industry: It might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which Glycinamide, L-methionyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl- exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Glycinamide, L-methionyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl- might include other glycinamide derivatives, methionyl-containing peptides, or benzoyl-substituted compounds.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. This uniqueness could make it a valuable tool in research and development across various scientific disciplines.
Properties
CAS No. |
143567-53-7 |
|---|---|
Molecular Formula |
C21H24ClN3O3S |
Molecular Weight |
434.0 g/mol |
IUPAC Name |
(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C21H24ClN3O3S/c1-25(19(26)13-24-21(28)17(23)10-11-29-2)18-9-8-15(22)12-16(18)20(27)14-6-4-3-5-7-14/h3-9,12,17H,10-11,13,23H2,1-2H3,(H,24,28)/t17-/m0/s1 |
InChI Key |
ODUOKDBXJIQEJW-KRWDZBQOSA-N |
Isomeric SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CCSC)N |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCSC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


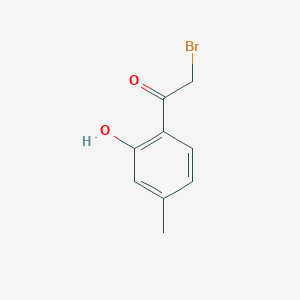
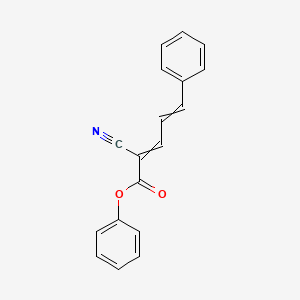
![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
![(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone](/img/structure/B12555310.png)
![Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester](/img/structure/B12555315.png)
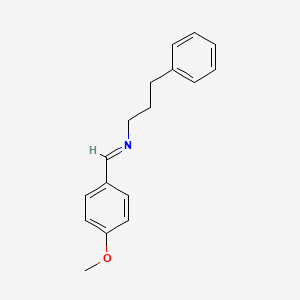

![3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol](/img/structure/B12555338.png)
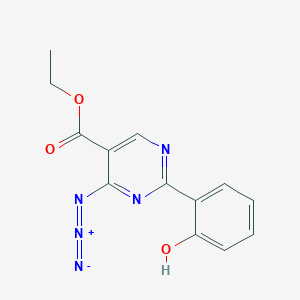
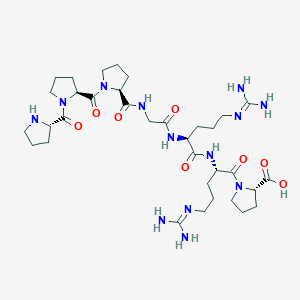
![[4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid](/img/structure/B12555356.png)

![7-[(Tridecan-7-yl)peroxy]tridecane](/img/structure/B12555375.png)
![2-[(Oxan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12555385.png)
